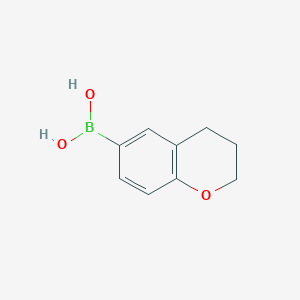

Chroman-6-ylboronic acid

Description

Properties

IUPAC Name |

3,4-dihydro-2H-chromen-6-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6,11-12H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBOTMNSYSYOHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)OCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679150 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-6-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279261-84-6 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-6-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-dihydro-2H-1-benzopyran-6-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Chroman 6 Ylboronic Acid and Its Derivatives

Direct Synthesis of Chroman-6-ylboronic Acid

The direct installation of a boronic acid functional group onto the chroman scaffold at the C-6 position is a critical step for its use as a synthetic intermediate. Methodologies to achieve this transformation primarily involve the borylation of a pre-functionalized chroman precursor.

Precursor Chemistry and Boronation Reactions

The most common precursors for the synthesis of this compound are 6-halochromans, with 6-bromochroman (B1278623) being a widely used starting material due to its commercial availability and appropriate reactivity. Two primary strategies for the conversion of the C-Br bond to a C-B bond are the Miyaura borylation reaction and a lithiation-borylation sequence.

Miyaura Borylation: This palladium-catalyzed cross-coupling reaction is a highly effective method for synthesizing arylboronic esters, which can be subsequently hydrolyzed to the corresponding boronic acids. The reaction typically involves coupling an aryl halide with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.orgharvard.eduorgsyn.org The resulting pinacol (B44631) ester of this compound is stable and can be easily purified by chromatography before hydrolysis. organic-chemistry.org

A representative reaction is shown below:

Reactants: 6-Bromochroman, Bis(pinacolato)diboron (B₂pin₂)

Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precursor like PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)).

Base: A mild base such as potassium acetate (B1210297) (KOAc) is crucial to facilitate the catalytic cycle without promoting premature coupling of the newly formed boronic ester. harvard.edu

Solvent: Anhydrous polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or 1,4-dioxane (B91453) are commonly used.

Lithiation-Borylation Sequence: An alternative approach involves a halogen-metal exchange followed by quenching with a boron electrophile. bris.ac.ukmdpi.com This method is particularly useful when palladium-catalyzed methods are not suitable. The process begins with the treatment of 6-bromochroman with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (typically -78 °C) to generate the 6-lithiochroman intermediate. scispace.com This highly reactive organometallic species is then quenched with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, to form a boronate ester. Acidic workup then hydrolyzes the ester to yield this compound. orgsyn.org Careful control of temperature is critical to avoid side reactions.

Directed Ortho-Metallation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org The reaction relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. harvard.eduharvard.edu

For the synthesis of this compound, a suitable DMG would need to be present on the chroman ring to direct lithiation specifically to the C-6 position. The inherent ether oxygen of the chroman ring typically directs metalation to the C-8 position. Therefore, a direct DoM synthesis of the 6-substituted isomer would necessitate the installation of a more powerful DMG at a position that favors C-6 lithiation, such as the C-5 or C-7 positions. For example, a strong DMG like a dialkylcarbamoyl group (-CONR₂) at the C-5 position would theoretically direct lithiation to the C-6 position. nih.gov

However, this multi-step approach (installation of DMG, DoM/borylation, and potential removal of DMG) makes it a less direct and potentially lower-yielding strategy compared to the borylation of 6-halochroman precursors. As such, while DoM is a cornerstone of regioselective synthesis, its application for the direct preparation of this compound is not commonly reported and presents significant regioselectivity challenges. researchgate.net

Cross-Coupling Reactions Utilizing this compound as a Building Block

This compound is an invaluable partner in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. Its utility is most prominently demonstrated in the Suzuki-Miyaura coupling reaction.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like this compound) with an organic halide or triflate, catalyzed by a palladium(0) complex. harvard.edulibretexts.org This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. nih.govnih.gov

The general catalytic cycle proceeds through three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide to form a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.

Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

Under conventional Suzuki-Miyaura conditions, this compound can be coupled with a diverse array of aryl and heteroaryl halides. The choice of catalyst, base, and solvent system is crucial for achieving high yields.

Typical Reaction Conditions:

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts generated in situ from a palladium(II) source like palladium(II) acetate (Pd(OAc)₂) with phosphine (B1218219) ligands are standard. mdpi.com

Base: An aqueous solution of an inorganic base such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (B84403) (K₃PO₄) is required to activate the boronic acid for transmetalation. nih.gov

Solvent: Biphasic solvent systems, such as 1,4-dioxane/water or toluene/ethanol/water, are frequently employed to dissolve both the organic substrates and the inorganic base.

Substrate Scope: The reaction is highly versatile, tolerating a wide range of functional groups on the coupling partner. Both electron-rich and electron-deficient aryl halides can be used effectively. The reactivity of the halide typically follows the order I > Br > OTf >> Cl. harvard.edu The table below illustrates the expected substrate scope for the coupling of this compound based on well-established Suzuki-Miyaura couplings of similar arylboronic acids.

| Aryl Halide Partner | Typical Product Structure | Expected Yield Range | Notes |

|---|---|---|---|

| 4-Bromotoluene | 6-(4-Methylphenyl)chroman | High | Electron-donating groups are well-tolerated. |

| 4-Chlorobenzonitrile | 4-(Chroman-6-yl)benzonitrile | Moderate to High | Electron-withdrawing groups often lead to high yields. Aryl chlorides may require more active catalysts. nih.gov |

| 1-Bromo-2-fluorobenzene | 6-(2-Fluorophenyl)chroman | Good to High | Steric hindrance at the ortho position can sometimes lower yields but is generally tolerated. |

| 2-Bromopyridine | 2-(Chroman-6-yl)pyridine | Good | Heteroaryl halides are effective coupling partners. nih.gov |

| Methyl 4-iodobenzoate | Methyl 4-(chroman-6-yl)benzoate | High | Ester functionalities are compatible with standard Suzuki conditions. |

To improve the efficiency, substrate scope (particularly for less reactive aryl chlorides), and sustainability of the Suzuki-Miyaura reaction, advanced catalytic systems have been developed.

Monophosphine-Based Catalysts: While traditional catalysts often rely on ligands like triphenylphosphine, modern systems frequently employ bulky, electron-rich monophosphine ligands. ucla.edu These ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos), promote the formation of highly active, monoligated Pd(0) species. mdpi.com These catalysts can significantly accelerate both the oxidative addition and reductive elimination steps, allowing reactions to proceed at lower temperatures and with lower catalyst loadings. They are particularly effective for coupling sterically hindered substrates and unactivated aryl chlorides. nih.gov

Heterogeneous Pd/C: For industrial applications and green chemistry, heterogeneous catalysts are highly desirable as they can be easily recovered and reused. Palladium on activated carbon (Pd/C) has emerged as a robust and often ligand-free catalyst for Suzuki-Miyaura reactions. mdpi.comnih.gov These reactions can frequently be run in environmentally benign aqueous media. nih.gov The use of Pd/C simplifies product purification by eliminating the need to remove soluble phosphine ligands and residual palladium. Analysis has shown that palladium leaching into the product is often minimal, suggesting the reaction proceeds via heterogeneous catalysis. nih.gov The catalyst's activity can be maintained over several cycles. mdpi.com

The table below compares the features of different catalytic systems applicable to the Suzuki-Miyaura coupling of this compound.

| Catalytic System | Typical Catalyst/Ligand | Key Advantages | Common Substrates |

|---|---|---|---|

| Conventional | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | Readily available, well-established procedures. | Aryl iodides, bromides, and activated triflates. |

| Monophosphine-Based | Pd(OAc)₂ / SPhos, XPhos, RuPhos | High activity, low catalyst loading, effective for aryl chlorides and sterically hindered substrates. mdpi.com | Unactivated aryl chlorides, hindered aryl bromides, heteroaryl halides. nih.gov |

| Heterogeneous | Pd/C | Reusable, ligand-free conditions, simplified workup, often uses "green" solvents like water/ethanol. mdpi.comnih.gov | Aryl iodides and bromides. nih.gov |

Environmentally Conscious Methodologies (e.g., Aqueous Media, Deep Eutectic Solvents, Ultrasound Assistance)

In recent years, the principles of green chemistry have driven the development of more sustainable synthetic methods. For the synthesis of arylboronic acids like this compound, this has led to the exploration of alternative reaction media and energy sources to minimize the use of volatile and hazardous organic solvents.

Aqueous Media: The Suzuki-Miyaura cross-coupling reaction, a cornerstone for the synthesis of biaryl compounds from boronic acids, has been adapted to run in aqueous systems. The use of water as a solvent is highly desirable due to its low cost, non-flammability, and minimal environmental impact. Palladium-catalyzed borylation reactions of aryl halides to form boronic acids or esters can be performed in water, often with the aid of surfactants to facilitate the reaction between the organic and aqueous phases. These micellar conditions can lead to high yields for a wide range of boronic esters, including those derived from heteroaryl compounds.

Deep Eutectic Solvents (DESs): Deep eutectic solvents have emerged as promising green alternatives to traditional organic solvents. acs.orgresearchgate.net These solvents are typically formed by mixing a hydrogen bond donor (e.g., urea (B33335), glycerol) with a hydrogen bond acceptor (e.g., choline (B1196258) chloride) to create a liquid with a significantly lower melting point than its individual components. researchgate.netncsu.edu DESs are attractive due to their low toxicity, biodegradability, and low cost. acs.orgresearchgate.net They have been successfully employed as media for Suzuki-Miyaura cross-coupling reactions, in some cases even acting as the catalyst. organic-chemistry.orgresearchgate.net For instance, a DES formed from zirconium dichloride octahydrate and urea has been shown to catalyze the oxidative hydroxylation of arylboronic acids. researchgate.net The high polarity and unique solvating properties of DESs can enhance reaction rates and selectivity. acs.org

| DES Component 1 | DES Component 2 | Molar Ratio | Application | Reference |

| Choline Chloride | Glycerol | 1:2 | Suzuki-Miyaura Coupling | organic-chemistry.org |

| Zirconium dichloride octahydrate | Urea | 1:5 | Oxidative Hydroxylation of Arylboronic Acids | researchgate.net |

Ultrasound Assistance: Sonochemistry, the application of ultrasound to chemical reactions, can offer significant advantages in terms of reaction rates, yields, and energy efficiency. Ultrasound irradiation can promote the synthesis of boronic acids by enhancing mass transfer and activating the surfaces of solid reagents. The development of transition-metal-free synthetic routes for bioactive heterocycles under ultrasound irradiation is an area of growing interest, highlighting its potential for greener synthesis. nih.gov

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late point in the synthetic sequence. springernature.combeilstein-journals.org This approach avoids the need for de novo synthesis of each analog, thereby accelerating the exploration of structure-activity relationships. springernature.com C-H borylation is a particularly versatile LSF method, as the resulting boronic acid can be readily converted into a wide range of other functional groups. springernature.comnih.gov

Iridium-catalyzed C-H borylation has emerged as a leading technology for the late-stage introduction of boronic acid functionalities into complex molecules, including pharmaceuticals. chemrxiv.orgillinois.edunih.gov These reactions often exhibit high regioselectivity, which can be controlled by the choice of ligand and directing groups. illinois.eduresearchgate.net For a chroman scaffold, this would allow for the selective introduction of a boronic acid group at the 6-position, even in the presence of other reactive functional groups. The development of high-throughput experimentation platforms has further accelerated the application of LSF by enabling the rapid screening of reaction conditions to identify optimal protocols for specific substrates. nih.govnih.gov

| Catalyst System | Key Features | Application | Reference |

| [Ir(COD)OMe]₂ / Ligand | High regioselectivity, broad functional group tolerance | Late-stage borylation of drug molecules | chemrxiv.orgnih.gov |

| Cp*Co(III) | Cost-effective, sustainable | C-H functionalization of bioactive scaffolds | researchgate.net |

DNA-Compatible Cross-Coupling for Combinatorial Library Generation

DNA-Encoded Libraries (DELs) have revolutionized early-stage drug discovery by enabling the synthesis and screening of vast numbers of compounds. nih.govnih.govyoutube.com The synthesis of these libraries requires chemical reactions that are compatible with the DNA tag, which is sensitive to harsh conditions. The Suzuki-Miyaura cross-coupling is a widely used reaction in DEL synthesis due to its mild conditions and broad functional group tolerance. nih.govnih.gov

The coupling of a DNA-linked aryl halide with a boronic acid, such as this compound, allows for the incorporation of the chroman scaffold into a combinatorial library. nih.gov Significant effort has been dedicated to developing palladium catalyst systems that are effective in the aqueous environments required for DNA-compatible reactions. nih.gov These methods enable the construction of large and diverse libraries of chroman-containing compounds for screening against a wide range of biological targets. The split-and-pool synthesis strategy is commonly employed, where each chemical transformation is followed by the ligation of a unique DNA barcode, allowing for the identity of each compound in the library to be determined by DNA sequencing. rsc.orgtu-dortmund.de

| Reaction | Catalyst/Conditions | Application | Reference |

| Suzuki-Miyaura Coupling | Water-soluble Palladium catalysts | Synthesis of DNA-encoded libraries | nih.govnih.gov |

| Amide Coupling | Standard coupling reagents | Library synthesis on DNA | tu-dortmund.de |

| Cu(I)-catalyzed Azide-Alkyne Cycloaddition | Copper(I) source | Library synthesis on DNA | tu-dortmund.de |

Nickel-Catalyzed Cross-Coupling Reactions

While palladium has been the dominant metal for cross-coupling reactions, there is growing interest in using more earth-abundant and cost-effective metals like nickel. nih.govsquarespace.com Nickel catalysts have shown remarkable reactivity in a variety of cross-coupling reactions, including the Suzuki-Miyaura coupling. nih.govresearchgate.netissuu.com

Nickel catalysts can effectively couple arylboronic acids with a range of electrophiles, including aryl chlorides, carbamates, and sulfamates, which are often less reactive in palladium-catalyzed systems. organic-chemistry.orgnih.govissuu.com The use of microwave heating can significantly accelerate these reactions. organic-chemistry.org A notable example relevant to the chroman scaffold is the nickel-catalyzed cross-coupling of chromene acetals with boronic acids, which proceeds under base-free conditions to form 2-substituted-2H-chromenes. nih.gov This demonstrates the potential of nickel catalysis for the functionalization of chroman-like structures. The mechanism of nickel-catalyzed cross-coupling can involve different oxidation states of nickel, including Ni(0)/Ni(II) and Ni(I)/Ni(III) catalytic cycles, and can also proceed through radical pathways. squarespace.comresearchgate.netescholarship.org

| Electrophile | Catalyst System | Key Features | Reference |

| Aryl Carbamates/Sulfamates | NiCl₂(dppp) / Microwave | Rapid reaction times, high yields | organic-chemistry.orgresearchgate.net |

| Aryl Chlorides | Ni(NHC)P(OR)₃Cl | Mild conditions, low catalyst loading | nih.gov |

| Chromene Acetals | Ni(cod)₂ | Base-free conditions | nih.gov |

Other Metal-Mediated Carbon-Carbon Bond Formations

Beyond palladium and nickel, other transition metals can also mediate the formation of carbon-carbon bonds involving boronic acids, often with unique reactivity and selectivity.

Copper-Catalyzed Reactions: Copper catalysts are inexpensive and have been employed in the cross-coupling of arylboronic acids, particularly for the formation of carbon-heteroatom bonds. acs.orgresearchgate.netacs.orgnih.govrsc.org While less common for C-C bond formation with arylboronic acids than palladium or nickel, copper-catalyzed methods are continuously being developed.

Rhodium-Catalyzed Reactions: Rhodium catalysts have been shown to be effective in the asymmetric addition of arylboronic acids to various unsaturated systems. For instance, the asymmetric addition of arylboronic acids to 2H-chromenes, catalyzed by a chiral rhodium complex, provides access to enantioenriched 3-arylchromanes. rsc.org Similarly, rhodium-catalyzed enantioselective 1,4-addition of organoboron reagents to arylidene Meldrum's acids can be used to synthesize 4-arylchroman-2-ones. rsc.org The catalytic cycle for these reactions typically involves the transmetalation of the aryl group from boron to a rhodium(I) complex. rsc.orgwiley-vch.de

Iridium-Catalyzed Reactions: As mentioned in the context of late-stage functionalization, iridium catalysts are highly effective for the C-H borylation of arenes and heteroarenes. illinois.edunih.govresearchgate.netrsc.org This reaction directly installs the boronic acid functionality, which can then be used in subsequent cross-coupling reactions. The regioselectivity of iridium-catalyzed borylation is often governed by steric factors, making it a predictable method for the synthesis of specific isomers of arylboronic acids. researchgate.net

| Metal | Reaction Type | Substrate | Product | Reference |

| Rhodium | Asymmetric Addition | 2H-Chromene | 3-Arylchromane | rsc.org |

| Rhodium | Enantioselective 1,4-Addition | Arylidene Meldrum's Acid | 4-Arylchroman-2-one | rsc.org |

| Iridium | C-H Borylation | Arene/Heteroarene | Arylboronic Acid/Ester | illinois.edunih.gov |

Derivatization Approaches and Functionalization Strategies

Derivatization of the Chroman Ring System

The chroman core of the molecule presents reactive sites, particularly the hydroxyl group, that can be targeted for functionalization. Such modifications can influence the compound's solubility, electronic properties, and biological interactions.

The phenolic hydroxyl group on the chroman ring is a prime target for derivatization. Its reactivity allows for a variety of chemical transformations that can alter the molecule's characteristics. Phenols, as a class of compounds, are composed of a hydroxyl group attached to an aromatic hydrocarbon ring, which allows for resonance stabilization of any radical or ion formed on the hydroxyl group. nih.gov

Common derivatization reactions for hydroxyl groups include esterification and etherification. nih.govresearchgate.net For instance, reaction with acyl chlorides or anhydrides can convert the hydroxyl group into an ester, while alkyl halides can be used to form ethers. These modifications can be used to introduce a range of functional groups, thereby tuning the lipophilicity and steric profile of the molecule. The choice of reagent and reaction conditions is crucial for achieving chemoselectivity, especially given the presence of the boronic acid group. nih.gov

Table 1: Examples of Hydroxyl Group Derivatization Reactions

| Reagent Class | Resulting Functional Group | Potential Impact on Properties |

| Acyl Chlorides | Ester | Increased lipophilicity, potential for prodrug design |

| Alkyl Halides | Ether | Increased stability, altered solubility |

| Isocyanates | Carbamate | Introduction of hydrogen bonding capabilities |

This table presents potential derivatization strategies for the hydroxyl group of the chroman ring system based on common reactions of phenolic compounds.

The introduction of halogen atoms, particularly fluorine, onto the chroman ring can significantly impact the molecule's properties. purdue.edu Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. nih.gov While direct fluorination of the chroman ring of chroman-6-ylboronic acid is not widely documented, analogous reactions on similar phenolic structures suggest potential routes. Electrophilic fluorinating agents, such as Selectfluor, can be employed for the direct fluorination of electron-rich aromatic rings. researchgate.net

The position of halogenation on the chroman ring would be directed by the existing substituents. The hydroxyl and the alkyl ether portion of the chroman ring are ortho-, para-directing groups, influencing the regioselectivity of the halogenation reaction. The introduction of halogens can also serve as a handle for further cross-coupling reactions, expanding the diversity of accessible derivatives. youtube.comwikipedia.org Halogen bonds, which are electrostatic in nature, can also play a role in the conformational equilibrium of the molecule and its interaction with biological targets. nih.gov

Derivatization via the Boronic Acid Moiety

The boronic acid group is a highly versatile functional handle, offering numerous possibilities for derivatization to modulate stability, reactivity, and utility in analytical and biological applications.

Boronic acids are known to react reversibly with diols to form cyclic boronate esters. scielo.org.mx This reaction is fundamental to modulating the stability and reactivity of this compound. The formation of a boronate ester protects the boronic acid from degradation, such as oxidation or dehydration to form boroxines. scielo.org.mxresearchgate.net The stability of these esters is influenced by the electronic properties of both the boronic acid and the diol. researchgate.netnih.gov

A variety of diols can be used to form boronate esters, with pinacol (B44631) (2,3-dimethyl-2,3-butanediol) being a common choice due to the high stability of the resulting pinacol boronate ester. The formation of these esters can also alter the Lewis acidity of the boron atom, which in turn affects the reactivity of the compound in cross-coupling reactions. nih.gov

Table 2: Common Diols for Boronate Ester Formation

| Diol | Resulting Ester | Key Features |

| Ethylene Glycol | Dioxaborolane | Simple, readily available |

| Pinacol | Pinacol Boronate Ester | High stability, crystalline solids |

| N-methyldiethanolamine | MIDA Boronate Ester | Stable to chromatography, readily deprotected |

This table highlights common diols used for the protection and modulation of boronic acids.

The derivatization of the boronic acid moiety can be strategically employed to enhance its detection and separation in analytical techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). nih.govcuni.cz For instance, post-column derivatization with reagents like alizarin (B75676) can lead to the formation of fluorescent complexes, enabling sensitive and selective detection of boronic acids in complex mixtures. nih.govwur.nl This method has been shown to have a limit of detection for phenylboronic acid of 1.2 ng or 1 µM. nih.gov

For separation, techniques like reversed-phase HPLC can be utilized. The retention behavior of boronic acids can be influenced by the pH of the mobile phase. waters.com Derivatization to boronate esters can also alter the chromatographic behavior, facilitating better separation from other components in a mixture. rsc.org Additionally, specific staining reagents can be used for the visualization of boronic acids on TLC plates. wur.nl

The boronic acid group's ability to form reversible covalent bonds with diols makes it an excellent candidate for bioconjugation and the development of chemical probes. semanticscholar.orgnih.govresearchgate.netbohrium.com This interaction can be exploited to target cis-diol-containing biomolecules such as carbohydrates, glycoproteins, and ribonucleic acids. mdpi.com This specificity allows for the development of probes for imaging and sensing these molecules in biological systems. nih.govnih.govmdpi.com

Furthermore, the boronic acid can be incorporated into more complex molecular architectures to create probes for specific biological targets. For example, boronic acid derivatives have been used to investigate allosteric modulation of chemokine receptors. nih.gov The reversible nature of the boronate ester linkage can be advantageous for creating stimuli-responsive bioconjugates. semanticscholar.org The reaction of ortho-formyl or ortho-acetyl phenylboronic acids with various amines and α-nucleophiles has been shown to proceed with fast kinetics, making them suitable for bioorthogonal conjugation reactions. nih.gov

Combinatorial Chemistry Applications

The utility of this compound in combinatorial chemistry primarily stems from its capacity to participate in robust and high-yielding cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This palladium-catalyzed reaction allows for the efficient formation of carbon-carbon bonds, linking the chroman scaffold to a wide array of other molecular fragments. This strategy is central to the construction of large, focused libraries of novel compounds for high-throughput screening.

The general approach involves the parallel synthesis of a multitude of biaryl chroman derivatives. In a typical library synthesis, this compound is reacted with a diverse set of aryl or heteroaryl halides. By systematically varying the coupling partner, a large number of distinct molecules can be generated, each retaining the core chroman structure but differing in the nature of the appended aryl or heteroaryl group.

Table 1: Representative Reactants for a Combinatorial Library Synthesis Utilizing this compound

| This compound | Aryl/Heteroaryl Halide Examples |

| 4-Bromopyridine | |

| 2-Chloropyrimidine | |

| 3-Iodoanisole | |

| 4-Bromo-N,N-dimethylaniline | |

| 2-Bromo-5-fluorotoluene | |

| 3-Chlorobenzonitrile |

This table provides a hypothetical set of reactants to illustrate the diversity of building blocks that can be employed in a combinatorial synthesis.

Detailed research findings have demonstrated the efficiency of this approach. In a representative study focused on the generation of a biaryl chroman library, a parallel synthesis was conducted using an automated platform. This compound was dispensed into an array of reaction vessels, followed by the addition of a unique aryl halide to each vessel, along with a palladium catalyst and a suitable base. The reactions were then subjected to controlled heating, and upon completion, the resulting library of compounds was purified using high-throughput techniques.

Table 2: Illustrative Reaction Conditions for Parallel Suzuki-Miyaura Coupling

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄ |

| Base | K₂CO₃ |

| Solvent | Dioxane/Water (4:1) |

| Temperature | 80-100 °C |

| Reaction Time | 12-24 hours |

This table presents typical conditions for the Suzuki-Miyaura coupling reaction in the context of a parallel synthesis.

The resulting compound libraries can then be screened against various biological targets to identify potential lead compounds for drug development. The chroman moiety itself is a privileged structure found in many biologically active molecules, and by diversifying the substitution at the 6-position, researchers can explore a vast chemical space to optimize properties such as potency, selectivity, and pharmacokinetic profiles.

The success of these combinatorial strategies underscores the importance of this compound as a key intermediate in modern drug discovery, enabling the rapid and efficient generation of novel chemical entities for biological evaluation.

Advanced Characterization Techniques and Spectroscopic Analysis

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of Chroman-6-ylboronic acid and can provide information about its elemental composition and structure.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like boronic acids. In ESI-MS, this compound (MW: 177.99 g/mol ) would typically be observed as a protonated molecule [M+H]⁺ at m/z 179.0 or a deprotonated molecule [M-H]⁻ at m/z 177.0. Adducts with solvents or salts, such as [M+Na]⁺, are also commonly observed. One challenge in the MS analysis of boronic acids is their tendency to form cyclic anhydride (B1165640) trimers known as boroxines, which could appear as a larger mass ion.

Electron Impact (EI): EI is a higher-energy ionization technique that often results in extensive fragmentation of the analyte. While it can be more difficult to observe the molecular ion, the resulting fragmentation pattern can serve as a "fingerprint" for the compound, providing valuable structural information. For this compound, characteristic fragments would likely arise from the loss of water, the boronic acid group, and cleavage of the chroman ring.

High-Resolution LC-MS (LC-HRMS): Coupling liquid chromatography with high-resolution mass spectrometry (such as Time-of-Flight, TOF, or Orbitrap analyzers) allows for the determination of the precise mass of the molecular ion. This accurate mass measurement can be used to calculate the elemental formula of the compound, providing a high degree of confidence in its identification. For this compound (C₉H₁₁BO₃), the calculated exact mass is 178.0798 for the neutral molecule. HRMS would be able to confirm this composition with high precision.

Multi-Reaction Monitoring (MRM): MRM is a highly sensitive and selective quantitative technique performed on a triple quadrupole mass spectrometer. It is used to detect and quantify specific analytes in complex mixtures. For this compound, an MRM method would involve selecting the precursor ion (e.g., m/z 179.0) and monitoring for a specific, characteristic product ion that is formed upon collision-induced dissociation. This technique is particularly valuable for quantitative analysis in reaction monitoring or for detecting trace levels of the compound. google.com

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are essential for determining the purity of this compound. These methods separate the target compound from starting materials, byproducts, and potential isomers, such as Chroman-8-ylboronic acid.

The purity analysis of boronic acids is commonly performed using reversed-phase HPLC. A C18 stationary phase is often effective, and method development typically involves screening different mobile phase conditions (e.g., pH and organic solvent) to achieve optimal separation. researchgate.net For instance, a common approach involves using a buffered aqueous mobile phase with an organic modifier like acetonitrile (B52724) or methanol.

Typical HPLC Method Parameters for Boronic Acid Analysis This table presents a representative set of conditions, as a specific validated method for this compound was not found in the performed searches.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 or HSS T3 (e.g., 4.6 x 100 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium (B1175870) Acetate (B1210297) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Linear gradient from 5% to 95% Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

By integrating the peak areas in the resulting chromatogram, the purity of the sample can be accurately calculated. The high efficiency of UHPLC systems allows for rapid analysis times, making it suitable for high-throughput screening and reaction monitoring.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for separating it from related impurities or reactants. The choice of stationary phase and mobile phase is critical for achieving effective separation.

Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is commonly employed for the analysis of boronic acids. C18 columns, which feature silica (B1680970) particles functionalized with 18-carbon alkyl chains, are particularly well-suited for this purpose due to their hydrophobic nature, which allows for the retention and separation of a wide range of organic molecules, including aromatic compounds like this compound. sigmaaldrich.com The separation mechanism is based on the differential partitioning of the analyte between the stationary phase and the mobile phase.

Method development for boronic acids often involves screening various C18 columns with different base particles (e.g., BEH, CSH, HSS) to optimize selectivity. waters.com The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile or methanol, often with additives like ammonium acetate or formic acid to control pH and improve peak shape. waters.comrsc.org A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the timely elution of all components with good resolution. waters.com

While standard C18 columns are effective for purity assessment, enantioselective HPLC is necessary for separating the enantiomers of chiral chroman derivatives. Although this compound itself is not chiral, derivatives synthesized from it may be. Chiral stationary phases (CSPs), often based on polysaccharide derivatives like cellulose (B213188) or amylose, can distinguish between enantiomers, allowing for their quantification. chromatographyonline.com

Table 1: Illustrative HPLC Conditions for Boronic Acid Analysis This table represents typical conditions used for analyzing aromatic boronic acids and is for illustrative purposes.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Acquity BEH C18, 4.6 x 150 mm, 2.7 µm) | rsc.org |

| Mobile Phase A | Water with 10 mM Ammonium Acetate | rsc.org |

| Mobile Phase B | Acetonitrile | rsc.org |

| Flow Rate | 0.25 - 1.0 mL/min | researchgate.netwur.nl |

| Detection | UV at 254 nm | chromatographyonline.com |

| Injection Volume | 5 µL | - |

| Column Temperature | 35 °C | chromatographyonline.com |

| Mode | Gradient Elution | waters.com |

Gas Chromatography–Mass Spectrometry (GC-MS) for Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, boronic acids like this compound are polar and nonvolatile, making them unsuitable for direct GC-MS analysis. chromatographyonline.com Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. jfda-online.com

The derivatization process typically targets the hydroxyl groups of the boronic acid moiety. Common strategies include esterification to form a volatile boronate ester. For instance, boric acid can be derivatized with triethanolamine (B1662121) to form a volatile complex suitable for GC analysis. nih.gov For more complex boronic acids, derivatization with pinacol (B44631) is a common approach to form the corresponding pinacol boronate ester, which exhibits improved volatility and stability for GC-MS analysis. chromatographyonline.com This process involves reacting the boronic acid with the derivatizing agent, often at an elevated temperature, to ensure complete conversion. researchgate.net

Once derivatized, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column (e.g., HP-5MS). chromatographyonline.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a molecular fingerprint for identification. chromatographyonline.com

Table 2: Typical GC-MS Parameters for Derivatized Boronic Acid Analysis This table outlines representative parameters for the GC-MS analysis of derivatized boronic acids and is for illustrative purposes.

| Parameter | Condition | Reference |

|---|---|---|

| Derivatizing Agent | Pinacol or Triethanolamine | chromatographyonline.comnih.gov |

| GC Column | Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film) | chromatographyonline.com |

| Carrier Gas | Helium at a constant flow of 2 mL/min | chromatographyonline.com |

| Inlet Temperature | 250 °C | chromatographyonline.com |

| Oven Program | Initial temp 80°C, hold for 3 min, ramp at 15°C/min to 250°C, hold for 5 min | chromatographyonline.com |

| Ionization Mode | Electron Ionization (EI) | - |

| Detector | Mass Selective Detector (MSD) | chromatographyonline.com |

X-ray Crystallography and Hirshfeld Surface Analysis for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wur.nl This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the chroman ring system. The analysis requires a single, high-quality crystal, which is exposed to an X-ray beam, producing a diffraction pattern from which the electron density map and ultimately the molecular structure can be calculated. wur.nl While a specific crystal structure for this compound is not publicly available, analysis of related compounds like 6-substituted chromones provides insight into the expected structural features. researchgate.netnih.gov

Table 3: Representative Crystallographic and Hirshfeld Analysis Data for Related Compounds Data presented are illustrative, based on published structures of similar aromatic boronic acids and chroman derivatives.

| Parameter | Illustrative Value / Finding | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | - |

| Key Interactions | Intermolecular O—H⋯O hydrogen bonds forming dimers or chains | nih.gov |

| Hirshfeld Surface Contacts (%) | H···H (~26%) | nih.gov |

| O···H/H···O (~20-45%) | nih.govnih.gov | |

| C···H/H···C (~17%) | nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending). The resulting IR spectrum provides a characteristic pattern of absorption bands.

For this compound, the IR spectrum would be expected to show several key absorption bands confirming its structure. A broad, strong band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the boronic acid's hydroxyl groups, often broadened due to hydrogen bonding. nist.gov The B-O stretching vibration typically appears as a strong band around 1310-1380 cm⁻¹. nist.gov

Vibrations associated with the aromatic ring would be observed in the 1450-1600 cm⁻¹ region (C=C stretching) and as sharp peaks in the 690-900 cm⁻¹ region (C-H out-of-plane bending), the latter of which can be indicative of the substitution pattern. The aliphatic C-H stretching of the chroman ring's methylene (B1212753) groups would appear just below 3000 cm⁻¹, while the C-O-C ether linkage of the chroman ring would produce a characteristic stretching band in the 1000-1300 cm⁻¹ range.

Table 4: Expected Characteristic IR Absorption Bands for this compound This table lists expected vibrational frequencies based on the functional groups present in the molecule.

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Reference |

|---|---|---|---|

| 3200-3600 (broad) | O-H Stretch | Boronic acid (-B(OH)₂) | nist.gov |

| 2850-2960 | C-H Stretch | Aliphatic (-CH₂) | nist.gov |

| 1450-1600 | C=C Stretch | Aromatic Ring | - |

| 1310-1380 | B-O Stretch | Boronic acid (B-O) | nist.gov |

| 1200-1260 | C-O Stretch | Aryl Ether (Ar-O-C) | - |

Computational Studies and Mechanistic Investigations

Quantum Mechanical Computations of Conformational and Electronic Properties

Quantum mechanical methods are employed to model the intrinsic properties of a molecule, such as its three-dimensional shape and the distribution of its electrons. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.comnih.gov DFT calculations are instrumental in optimizing the molecular geometry of Chroman-6-ylboronic acid to find its most stable conformation. mdpi.com Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly used to accurately compute properties like bond lengths, bond angles, and vibrational frequencies. mdpi.comresearchgate.net Such calculations can also predict NMR chemical shifts, which aids in the structural confirmation of the compound. mdpi.com The insights gained from DFT help in understanding the molecule's inherent stability and the energetic landscape of its various forms. nih.gov

A typical DFT calculation for this compound would yield optimized geometric parameters. The table below illustrates the type of data that can be obtained from such a study.

| Parameter | Description | Exemplary Calculated Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecule, indicating its stability. | Value in Hartrees (a.u.) |

| Dipole Moment | A measure of the molecule's overall polarity. | Value in Debye |

| Bond Length (B-O) | The distance between the Boron atom and an Oxygen atom in the boronic acid group. | Value in Angstroms (Å) |

| Dihedral Angle (C-C-O-B) | The torsional angle defining the orientation of the boronic acid group relative to the chroman ring. | Value in Degrees (°) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. mdpi.com The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. mdpi.comalrasheedcol.edu.iq

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govmaterialsciencejournal.org A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.gov This analysis, performed using DFT, can predict the sites within this compound that are most likely to be involved in nucleophilic or electrophilic attacks. alrasheedcol.edu.iq

| Electronic Property | Symbol | Significance | Hypothetical Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with ionization potential; electron-donating ability. alrasheedcol.edu.iq | -6.95 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with electron affinity; electron-accepting ability. alrasheedcol.edu.iq | -1.50 |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. nih.gov | 5.45 |

| Ionization Potential (IP ≈ -EHOMO) | IP | Energy required to remove an electron. materialsciencejournal.org | 6.95 |

| Electron Affinity (EA ≈ -ELUMO) | EA | Energy released when an electron is added. alrasheedcol.edu.iq | 1.50 |

A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. u-szeged.hu For this compound, PES analysis is used to explore its conformational landscape, identifying stable isomers (local minima), transition states (saddle points), and the energy barriers between them. u-szeged.huresearchgate.net This is particularly important for understanding the rotational freedom of the boronic acid group relative to the rigid chroman ring system. By mapping the PES, researchers can determine the most energetically favorable orientations of the molecule, which is critical for predicting how it will interact with biological targets. researchgate.net These calculations provide a detailed picture of the molecule's flexibility and the pathways for conformational change. osti.gov

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

To understand how this compound may exert a biological effect, computational methods are used to simulate its interaction with specific protein targets. These techniques predict the binding mode and affinity of the ligand, providing a basis for understanding its mechanism of action. frontiersin.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.gov Following docking, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to estimate the free energy of binding (ΔGbind). researchgate.netnih.gov The MM/GBSA approach calculates the binding affinity by combining molecular mechanics energies with continuum solvation models. nih.govrsc.org This "end-state" method provides a more accurate prediction of binding affinity than simpler docking scores by accounting for factors like solvation effects. researchgate.netrsc.org The binding free energy is calculated as the difference between the energy of the protein-ligand complex and the sum of the energies of the isolated protein and ligand. nih.gov

The total binding free energy in MM/GBSA is composed of several terms, as illustrated in the hypothetical table below for the binding of this compound to a target protein.

| Energy Component | Description | Hypothetical Value (kcal/mol) |

|---|---|---|

| ΔEvdW (van der Waals Energy) | Represents dispersion and repulsion forces. | -45.5 |

| ΔEelec (Electrostatic Energy) | Represents Coulombic interactions between the ligand and protein. | -20.1 |

| ΔGsolv_polar (Polar Solvation Energy) | The energy cost of desolvating polar groups upon binding. | +35.8 |

| ΔGsolv_nonpolar (Nonpolar Solvation Energy) | Energy gain from burying hydrophobic surfaces. | -4.2 |

| ΔGbind (Total Binding Free Energy) | The predicted binding affinity of the ligand for the protein. umpr.ac.id | -34.0 |

Molecular dynamics (MD) simulations and the analysis of docked poses provide detailed insights into the specific interactions that stabilize the ligand-protein complex. umpr.ac.id Hydrophobic interactions are often a major driving force for the binding of small molecules to proteins. researchgate.net For this compound, the chroman ring system can form favorable hydrophobic and aromatic interactions (e.g., π-π stacking, T-shaped) with nonpolar amino acid residues in the protein's binding pocket, such as Phenylalanine, Tyrosine, and Tryptophan. nih.gov

Analysis of the simulation trajectories allows for the identification of key amino acid residues that form persistent hydrogen bonds, salt bridges, or hydrophobic contacts with the ligand. researchgate.net Identifying these key residues is fundamental for understanding the structural basis of molecular recognition and for designing more potent and selective analogs. researchgate.net

The table below provides a hypothetical summary of key interactions between this compound and the active site of a target enzyme.

| Protein Residue | Residue Type | Type of Interaction | Interacting Moiety on Ligand |

|---|---|---|---|

| Phe 256 | Aromatic/Hydrophobic | π-π Stacking | Benzene (B151609) ring of Chroman |

| Ser 70 | Polar | Covalent Boronate Ester | Boronic acid group |

| Asn 132 | Polar | Hydrogen Bond | Hydroxyl of Boronic acid |

| Leu 220 | Aliphatic/Hydrophobic | van der Waals | Aliphatic part of Chroman ring |

| Tyr 258 | Aromatic/Polar | Hydrogen Bond | Oxygen in Chroman ring |

Mechanistic Insights into Reaction Pathways and Stereoselectivity

Detailed mechanistic studies on the reaction pathways and stereoselectivity specifically involving this compound are not documented in the available literature. However, research on arylboronic acids, in general, provides a framework for understanding their reactivity.

Quantum mechanical studies, such as Density Functional Theory (DFT) calculations, have been used to investigate the reaction mechanisms of boronic acids. nih.govrsc.org For example, the reaction between peroxynitrite and phenylboronic acid has been studied to understand the formation of free radical intermediates. nih.gov These calculations can elucidate the energy barriers for different reaction pathways, such as the heterolytic and homolytic cleavage of intermediates. nih.gov

In the context of stereoselectivity, rhodium-catalyzed enantioselective additions of arylboronic acids to various substrates are well-documented. nih.govrsc.org These reactions are valuable for the synthesis of chiral molecules. nih.govrsc.org The stereochemical outcome of such reactions is often dependent on the chiral ligand used and the reaction conditions. For instance, the enantioselective arylation of β,γ-butenolides with arylboronic acids, catalyzed by a rhodium complex with (S)-BINAP, yields γ-butyrolactone derivatives with high stereocontrol. nih.gov The stereochemistry of these products is often determined by X-ray diffraction studies. nih.gov

The stereoselectivity can be influenced by factors such as the electronic properties of the arylboronic acid. nih.gov Electron-rich arylboronic acids, for example, may exhibit different levels of enantioselectivity compared to their electron-poor counterparts due to differences in reaction rates. nih.gov

Table 2: Enantioselective Arylation of a β,γ-Butenolide with Various Arylboronic Acids (Note: This data is based on a study of analogous arylboronic acids and is for illustrative purposes, as no specific data for this compound was found.)

| Arylboronic Acid | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Phenylboronic acid | 85 | 95 |

| 4-Methoxyphenylboronic acid | 70 | 92 |

| 3-Chlorophenylboronic acid | 88 | 96 |

| 2-Methylphenylboronic acid | 55 | 98 |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

Specific Structure-Activity Relationship (SAR) or Structure-Property Relationship (SPR) modeling studies for this compound were not identified. However, SAR studies on related structures like chroman, benzofuran (B130515) derivatives, and other boronic acids can offer valuable insights.

For chroman derivatives, 3D-QSAR and pharmacophore modeling have been used to understand their inhibitory activity against targets like protein tyrosine phosphatase 1B (PTP1B). nih.gov These studies help in identifying the key structural features required for biological activity, such as hydrogen bond acceptors and aromatic rings. nih.gov

In the case of benzofuran derivatives, which share a bicyclic ether structure with chromans, SAR studies have been conducted to explore their potential as anticancer agents. semanticscholar.orgnih.govnih.gov These studies have shown that substitutions at specific positions of the benzofuran core can significantly influence their cytotoxic activity. nih.gov For example, the introduction of fluorine, bromine, hydroxyl, or carboxyl groups can enhance the biological effects of benzofuran derivatives. researchgate.net

Regarding boronic acids, 3D-QSAR models have been developed for dipeptidyl boronic acid proteasome inhibitors. nih.govnih.gov These models help in summarizing the SAR and designing novel compounds with improved activity. nih.gov A key aspect of the SAR of boronic acids is the Lewis acidity of the boron atom, which can be modulated by introducing electron-withdrawing or electron-donating groups on the aromatic ring. nih.gov

Table 3: Pharmacophoric Features Identified for Chroman Derivatives as PTP1B Inhibitors (Note: This data is based on a study of analogous chroman derivatives and is for illustrative purposes.)

| Pharmacophoric Feature | Description |

|---|---|

| Hydrogen Bond Acceptor (A) | Essential for interaction with the enzyme's active site. |

| Aromatic Ring (R) | Contributes to hydrophobic interactions within the binding pocket. |

Based on a comprehensive search of available scientific literature, there is currently no specific research data linking the compound This compound to the detailed applications requested in the outline. The search results did not yield any studies, findings, or data tables concerning its activity in proteasome inhibition, specific kinase inhibition (Aurora Kinases, ROCK2), β-lactamase inhibition, metalloproteinase interactions, or as an anti-tubercular agent.

While the broader classes of compounds—boronic acids and chroman derivatives—are known to be active in these areas, information focusing specifically on "this compound" is not present in the available literature. A patent document mentions this compound pinacol (B44631) ester as a chemical reactant for synthesizing other molecules, but does not provide any biological activity data for the compound itself. google.com

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific chemical compound.

Applications in Chemical Biology and Medicinal Chemistry

Antimicrobial Activities

Antibacterial and Antifungal Potential

While direct studies on the antimicrobial properties of Chroman-6-ylboronic acid are not extensively documented, its structural components suggest a promising potential in combating microbial infections. The chromone (B188151) scaffold, a core element of the chroman structure, is found in compounds known for their pharmacological properties, including antimicrobial activities. nih.gov Research into chromone derivatives has demonstrated notable antifungal and antibiofilm activities against several species of Candida. nih.gov

Furthermore, boron-containing compounds, particularly boronic acid derivatives, represent an emerging class of antimicrobial agents. nih.gov Phenylboronic acid derivatives have shown broad-spectrum antifungal activities against various agricultural plant pathogens. nih.gov Some boronic acid derivatives have been found to inhibit the growth of Candida albicans by compromising its energy metabolism. nih.gov The mechanism often involves the inhibition of essential fungal enzymes. nih.gov For instance, Tavaborole, an oxaborole antifungal, functions by inhibiting fungal aminoacyl-tRNA synthetase. nih.gov This established activity of related boron compounds suggests that this compound could be a valuable candidate for the development of new antibacterial and antifungal agents.

Antibiofilm Properties

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced protective matrix, often leading to persistent infections and increased resistance to antibiotics. The search for effective antibiofilm agents is a critical area of research. Both the chromone and boronic acid moieties of this compound suggest its potential in this domain.

Studies have shown that certain chromone derivatives can significantly inhibit biofilm formation by pathogenic fungi like Candida albicans. nih.gov This activity is linked to the disruption of virulence factors that are essential for biofilm development. nih.gov On the other hand, organoboron compounds have also been investigated as antibiofilm agents. nih.gov Phenyl boronic acids, for example, have been explored as modulators of quorum sensing, a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation. nih.gov The dual nature of this compound, therefore, presents a compelling case for its investigation as a potential inhibitor of biofilm formation in both bacteria and fungi.

Anticancer Research

Organoboron compounds have emerged as a significant class of anticancer agents, primarily due to their ability to act as proteasome inhibitors. nih.gov The proteasome is a cellular complex that degrades unnecessary or damaged proteins; its inhibition can lead to the accumulation of regulatory proteins that trigger programmed cell death (apoptosis) in cancer cells. nih.gov This mechanism is the basis for the action of FDA-approved boronic acid drugs like Bortezomib, used in the treatment of multiple myeloma. nih.gov

The development of novel boronic acid analogues continues to be an active area of cancer research. nih.gov For example, a pinacol (B44631) boronate ester derivative of a natural alkaloid demonstrated potent cytotoxicity against a panel of cancer cell lines, with a half-maximal growth inhibitory potency (GI50) as low as 30 nM. nih.gov In addition to the boronic acid group, the chromanone core structure has also been evaluated for its anticancer properties. Studies on various flavanone (B1672756) and chromanone derivatives have shown promising antiproliferative activity against colon cancer cell lines, often linked to the generation of oxidative stress within the cancer cells. mdpi.com Given the proven track record of boronic acids and the demonstrated potential of chromanones in cancer therapy, this compound stands out as a compound of interest for further investigation in oncology.

| Boronic Acid-Based Anticancer Agent | Primary Cancer Target | Status/Key Finding |

|---|---|---|

| Bortezomib | Multiple Myeloma, Mantle Cell Lymphoma | FDA-approved proteasome inhibitor. nih.gov |

| Ixazomib | Multiple Myeloma | FDA-approved oral proteasome inhibitor. nih.gov |

| Pinacol boronate ester of (R)-6-O-Desmethylantofine | Various cancer cell lines (in vitro) | Showed potent cytotoxicity with GI50 as low as 30 nM. nih.gov |

| Flavanone/Chromanone Derivatives | Colon Cancer (in vitro) | Exhibit antiproliferative activity, potentially via pro-oxidant mechanisms. mdpi.com |

Antiviral and Antiparasitic Activities

The structural components of this compound also point towards potential applications in treating infectious diseases caused by viruses and parasites. Chromone alkaloids, isolated from natural sources, have been shown to possess antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). nih.gov The anti-HIV activity is thought to be due to the binding of the chromone structure to the viral envelope protein gp120, which is crucial for the virus's entry into host cells. nih.gov

In parallel, a growing body of evidence supports the use of organoboron compounds as effective antiparasitic agents. nih.gov These compounds have been investigated for activity against parasites responsible for diseases such as malaria. For instance, certain boron-containing molecules have demonstrated fast-acting parasitic killing rates against Plasmodium falciparum, comparable to established drugs like chloroquine. nih.gov The combination of a chroman core, associated with antiviral properties, and a boronic acid group, known for its antiparasitic potential, makes this compound a compelling scaffold for the development of novel broad-spectrum anti-infective agents.

Development of Biological Probes and Sensors

The boronic acid moiety is a versatile functional group for the design of chemosensors due to its unique chemical reactivity.

Chemosensors for Saccharides and Diols

A well-established application of boronic acids is in the development of sensors for saccharides and other molecules containing cis-1,2- or 1,3-diol functionalities. researchgate.netmdpi.com Boronic acids can reversibly form stable five- or six-membered cyclic esters with these diol groups in aqueous solutions. mdpi.comnih.gov This specific binding event can be translated into a detectable signal, such as a change in fluorescence or color. nih.gov By attaching a reporter molecule (a fluorophore or chromophore) to the boronic acid scaffold, the binding of a saccharide alters the electronic properties of the system, leading to a measurable optical response. nih.gov This principle has been widely exploited to design sensors for biologically important sugars like glucose. researchgate.net The this compound framework could serve as a platform for such sensors, where the chroman unit could be further functionalized to modulate the sensing properties or incorporate a signaling component.

Probes for Oxidative Metabolite Imaging and Inflammatory Oxidants

The boronic acid group is highly susceptible to oxidation by various reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are often generated during inflammation and oxidative stress. This reactivity has been harnessed to create highly selective probes for imaging these transient and damaging molecules in biological systems. researchgate.net

Hydrogen Peroxide (H₂O₂): Phenylboronic acids and their esters undergo a rapid and chemoselective oxidation by H₂O₂ to yield the corresponding phenol. mdpi.comresearchgate.net This transformation is widely used as the trigger mechanism in fluorescent probes for detecting H₂O₂ in living cells. nih.gov

Peroxynitrite (ONOO⁻): Peroxynitrite, a potent and destructive oxidant, also readily oxidizes arylboronic acids to phenols. nih.govmdpi.com This reaction serves as the basis for numerous fluorescent probes designed for the specific detection of peroxynitrite, allowing researchers to study its role in pathological processes. mdpi.comnih.gov

Hypochlorous Acid (HOCl): Hypochlorous acid, another important ROS produced by immune cells, can also oxidize electron-rich molecules. nih.gov Boronic acid-based probes have been developed to detect HOCl, leveraging the oxidation of the boronate to trigger a change in the probe's spectroscopic profile. nih.gov

In each of these sensor types, the boronic acid acts as a specific "reaction site" or trigger. When this compound or a derivative is used as the core of a probe, its oxidation by one of these analytes would convert it into 6-hydroxychroman. If the chroman system is part of a larger conjugated system with a fluorophore, this conversion can cause a dramatic shift in fluorescence (e.g., an "off-on" response), enabling the sensitive and selective imaging of these important biological oxidants. researchgate.netnih.gov

| Analyte | Sensing Mechanism with Boronic Acid | Application |

|---|---|---|

| Saccharides/Diols | Reversible covalent binding to form cyclic boronate esters. nih.gov | Glucose monitoring, carbohydrate sensing. researchgate.net |

| Hydrogen Peroxide (H₂O₂) | Irreversible oxidation of boronic acid to a phenol. mdpi.comresearchgate.net | Imaging H₂O₂ in cellular processes and disease models. nih.gov |

| Peroxynitrite (ONOO⁻) | Irreversible oxidation of boronic acid to a phenol. nih.govmdpi.com | Detecting and imaging nitrosative stress in biological systems. nih.gov |

| Hypochlorous Acid (HOCl) | Oxidation of the boronic acid moiety. nih.gov | Monitoring inflammatory processes and cellular defense mechanisms. nih.gov |

Drug Delivery Systems

The theoretical appeal of incorporating this compound into drug delivery systems stems from the individual properties of its constituent parts. Boronic acids are known to form reversible covalent bonds with diols, a characteristic that has been exploited to create stimuli-responsive drug delivery systems that can target glycoproteins or release therapeutic payloads in specific microenvironments, such as the acidic milieu of tumors. researchgate.netmdpi.com The chroman structure, on the other hand, can be functionalized to modulate the physicochemical properties of a drug carrier, potentially enhancing its stability, solubility, and cellular uptake. nih.gov

However, a thorough search of scientific databases yields no specific studies on drug delivery systems that utilize this compound as a key component. Research in this area has broadly focused on phenylboronic acid and its derivatives for targeted drug delivery, with no explicit mention or investigation of the chroman-6-yl variant. rsc.orgresearchgate.net Consequently, there are no available research findings, data tables, or detailed analyses to construct a scientifically accurate account of its specific applications in this domain.

Intellectual Property and Patent Landscape in Academic Research

Academic Patenting Trends and Reporting

A 2024 analysis of the covalent drug discovery patent landscape from 2020-2023 revealed that an academic institution, the Dana-Farber Cancer Institute, was the organization with the largest number of patent applications in this competitive field. nih.gov This highlights the significant role of academic research in generating valuable intellectual property for innovative therapeutic approaches. The patenting of drug targets themselves by universities can be challenging without accompanying novel chemical entities that demonstrate a clear therapeutic effect. ox.ac.uk

Academic institutions often face a "motivation gap" when it comes to patenting compared to pharmaceutical companies. nih.gov Researchers may prioritize publication over patent protection, which can sometimes lead to the loss of potential IP rights. nih.gov However, there is a growing recognition within academia of the importance of patents in enabling the commercialization of new discoveries and ensuring they translate into tangible benefits for society. nih.gov

The reporting of academic patenting activities is typically managed by the university's Technology Transfer Office (TTO). These offices are responsible for evaluating invention disclosures from researchers, filing patent applications, and marketing the technology to potential licensees. nih.gov

Analysis of Patented Chroman-6-ylboronic Acid Related Inventions

A direct patent for "this compound" from an academic institution was not identified in a comprehensive search of patent databases. However, the patenting of structurally related chroman derivatives by universities indicates a clear interest in this chemical scaffold for drug discovery.

For instance, research from the University of Gothenburg has led to patents on substituted chroman-4-one and chromone (B188151) derivatives as selective inhibitors of SIRT2, an enzyme implicated in aging-related diseases. Similarly, a patent assigned to the University of Groningen describes 6-chromanol derivatives for use as medicaments. These examples underscore the active involvement of academic institutions in protecting their innovations in the chroman chemical space.

The boronic acid moiety is a well-established functional group in medicinal chemistry, known for its ability to form reversible covalent bonds with biological targets. nih.gov The synthesis and application of various boronic acid derivatives have been extensively explored in academic research, leading to numerous patents. google.comnih.gov These patents often cover novel synthetic methods, new chemical entities containing a boronic acid group, and their therapeutic applications. nih.gov The patentability of a compound like this compound would depend on its novelty, non-obviousness, and utility, which would need to be demonstrated through rigorous scientific evidence.

A hypothetical patent application for this compound originating from a university would likely include claims covering:

The specific chemical structure of this compound.

Methods of synthesizing the compound.

Pharmaceutical compositions containing the compound.

Methods of treating specific diseases by administering the compound.

The following table provides a hypothetical overview of potential academic patent filings for compounds related to this compound, based on existing trends:

| Hypothetical Patent Title | Lead Academic Institution | Potential Therapeutic Area | Key Innovation |

| Novel Chroman Derivatives as Kinase Inhibitors | University of Oxford | Oncology | Discovery of a new class of chroman-based compounds with potent and selective kinase inhibitory activity. |

| Boronic Acid-Containing Compounds for Neurodegenerative Diseases | Stanford University | Neurology | Synthesis of novel boronic acid derivatives that target key enzymes in neuroinflammatory pathways. |

| Chroman-based Modulators of Epigenetic Targets | Harvard University | Epigenetics | Development of first-in-class inhibitors of histone-modifying enzymes based on a chroman scaffold. |

Strategies for Technology Transfer and Commercialization from University Research

The commercialization of a university-owned patent, such as one for this compound, is typically facilitated by the institution's TTO. nih.gov The primary goal of the TTO is to transfer the technology to a commercial partner that has the resources and expertise to develop it into a marketable product. nih.gov

Several strategies can be employed for the technology transfer and commercialization of academic research:

Licensing to an Existing Company: This is the most common approach, where the university grants a license to an established pharmaceutical or biotechnology company. nih.gov The license can be exclusive, granting the company sole rights to develop and commercialize the technology, or non-exclusive. nih.gov Licensing agreements typically involve an upfront fee, milestone payments, and royalties on future sales. nih.gov The TTO plays a crucial role in finding a suitable licensee and negotiating the terms of the agreement. nih.gov

Formation of a Spin-off Company: In cases where the technology is groundbreaking and has the potential to form the basis of a new company, a spin-off may be created. uu.se The university and the inventors often hold equity in the new company. Spin-offs are a way to attract venture capital funding and build a dedicated team to focus on the development of the technology. uu.se

Sponsored Research Agreements: A company may fund further research in the inventor's laboratory to advance the technology and generate more data to support its commercial potential. This can be a precursor to a licensing agreement.

The choice of commercialization strategy depends on several factors, including the stage of development of the technology, the strength of the patent position, the size of the potential market, and the interest from industry.

The table below outlines the key stages and considerations in the technology transfer process for a university-discovered compound:

| Stage | Key Activities | Primary Stakeholders |

| Invention Disclosure | Researcher submits a detailed description of the invention to the TTO. | Researcher, TTO |

| Patent Filing | TTO, in consultation with patent attorneys, files a patent application. | TTO, Patent Attorneys |

| Technology Marketing | TTO actively markets the technology to potential commercial partners. | TTO |

| Negotiation and Licensing | TTO negotiates the terms of a license agreement with an interested company. | TTO, Commercial Partner |

| Product Development | The licensee undertakes further research, preclinical, and clinical development. | Commercial Partner |

| Commercialization | The licensee brings the product to market. | Commercial Partner |

| Royalty Distribution | The university receives royalties, which are shared with the inventors and their departments. | University, TTO, Researcher |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |